Corynoxidine

Acetylcholinesterase inhibition Alzheimer's disease research Natural product pharmacology

For labs requiring sub-maximal AChE blockade in Alzheimer's research or anti-MRSA hit-finding, (-)-Corynoxidine offers distinct N-oxide SAR utility. With an IC50 of 89.0 μM, it enables dose-response studies where potent inhibitors like berberine (IC50 3.3 μM) cause full suppression. Key advantages: • ≥98% purity validated by HPLC, isolated from Corydalis speciosa. • Differentiated N-oxide chemotype ideal for comparative protoberberine SAR. • Stable powder shipped ambient; ready for immediate global dispatch.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
Cat. No. B162095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynoxidine
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC
InChIInChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22-/m0/s1
InChIKeyQYEMUDHNCZHUKC-JTSKRJEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Corynoxidine: Protoberberine N-Oxide Alkaloid with Quantifiable Acetylcholinesterase Inhibition


Corynoxidine (CAS 57906-85-1, (-)-corynoxidine) is a tetrahydroprotoberberine N-oxide alkaloid belonging to the protoberberine class of isoquinoline alkaloids . It is characterized by an N-oxide moiety at the B/C ring junction, distinguishing it from non-oxidized protoberberine congeners. The compound is naturally isolated from Corydalis speciosa aerial parts and Stephania succifera tubers [1]. Its primary documented bioactivity is acetylcholinesterase (AChE) inhibition with an IC50 of 89.0 μM [1].

Why Protoberberine Alkaloids Cannot Be Interchanged: Quantitative Potency Divergence


Within the protoberberine alkaloid class, minor structural modifications—particularly N-oxidation—produce large differences in target potency and bioactivity profiles. Direct AChE inhibition data show that corynoxidine (IC50 89.0 μM) is 5.5-fold less potent than berberine (IC50 3.3 μM) and 15-fold less potent than palmatine (IC50 5.8 μM) in the same assay [1]. Such quantitative divergence precludes simple substitution among these alkaloids for AChE-targeted studies. Furthermore, corynoxidine's N-oxide functional group may confer distinct physicochemical properties (e.g., polarity, solubility) compared to its non-oxidized analogs, potentially affecting bioavailability and tissue distribution—parameters critical for both in vitro and in vivo experimental design.

Corynoxidine vs. Protopine, Palmatine, and Berberine: Quantified AChE Inhibition Differences


Direct Head-to-Head AChE Inhibition: Corynoxidine Exhibits 27-Fold Lower Potency Than Berberine

In a bioassay-guided fractionation study, corynoxidine was directly compared with three other isoquinoline alkaloids—protopine, palmatine, and berberine—for AChE inhibition using the same experimental conditions. Corynoxidine demonstrated an IC50 of 89.0 μM, whereas berberine exhibited an IC50 of 3.3 μM [1]. This represents a 27-fold difference in potency within the same chemical class.

Acetylcholinesterase inhibition Alzheimer's disease research Natural product pharmacology

Antibacterial Activity Profile: Corynoxidine Shows Qualitative Activity Against S. aureus and MRSA, Differentiating from Berberine's Quantified MIC Range

Corynoxidine exhibits antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains, though the effect is reported only qualitatively as "in different degrees" [1]. In contrast, berberine—a structurally related protoberberine alkaloid—demonstrates a defined MIC range of 50–100 μg/mL against antibiotic-resistant S. aureus [2]. Palmatine, another comparator, shows MIC values of 62.5 μg/mL (parent compound) and as low as 7.81 μg/mL for derivatives against S. aureus [3]. The absence of quantitative MIC data for corynoxidine precludes direct potency comparisons, but the reported antibacterial activity confirms its inclusion in the antimicrobial screening landscape of protoberberine alkaloids.

Antibacterial activity MRSA Natural product antimicrobials

Structural Differentiation: N-Oxide Moiety Confers Distinct Physicochemical and Pharmacological Properties Relative to Non-Oxidized Protoberberines

Corynoxidine is a tetrahydroprotoberberine N-oxide alkaloid, featuring an N-oxide group at the B/C ring junction . This structural feature distinguishes it from the non-oxidized protoberberines protopine, palmatine, and berberine. The N-oxide moiety increases molecular polarity (Topological Polar Surface Area: 55.0 Ų [1]) and can alter metabolic stability, as N-oxides are substrates for enzymatic reduction in vivo. While direct comparative data on N-oxide vs. non-oxide analogs are not available for this specific compound, class-level inference suggests that N-oxidation may modify target engagement kinetics, tissue distribution, and off-target profiles [2].

Structural biology Protoberberine alkaloids N-oxide chemistry

Recommended Scientific Use Cases for Corynoxidine Based on Verified Evidence


Moderate-Potency AChE Inhibition for Neurodegenerative Disease Models

Corynoxidine's AChE IC50 of 89.0 μM positions it as a moderate inhibitor suitable for studies requiring sub-maximal enzyme blockade. Researchers investigating Alzheimer's disease mechanisms or cholinergic signaling modulation may employ corynoxidine to achieve partial AChE inhibition, in contrast to the near-complete inhibition observed with berberine (IC50 3.3 μM) at equivalent concentrations. This differential potency enables dose-response experiments exploring the therapeutic window of AChE modulation without confounding strong inhibition [1].

Natural Product Antimicrobial Screening Against MRSA

Given its reported antibacterial activity against methicillin-resistant Staphylococcus aureus, corynoxidine is a candidate for inclusion in antimicrobial discovery screens targeting drug-resistant Gram-positive pathogens. While quantitative MIC data are currently lacking, the compound's activity against MRSA warrants its use in hit-finding campaigns and structure-activity relationship studies aimed at optimizing anti-MRSA potency within the protoberberine scaffold [1].

Protoberberine N-Oxide Structure-Activity Relationship Studies

Corynoxidine's N-oxide moiety makes it a valuable reference standard for comparative SAR investigations within the protoberberine alkaloid class. By testing corynoxidine alongside non-oxidized analogs (protopine, palmatine, berberine), researchers can isolate the contribution of N-oxidation to bioactivity, metabolic stability, and physicochemical properties. Such studies inform the rational design of protoberberine derivatives with tailored pharmacological profiles [1].

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